3-amino-N,N-dimethylpyrrolidine-1-sulfonamide
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Overview
Description
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C6H15N3O2S It is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of N,N-dimethylpyrrolidine with a sulfonamide precursor under controlled conditions. One common method includes the use of sulfonyl chloride derivatives in the presence of a base to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce sulfinamide or sulfide derivatives .
Scientific Research Applications
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-N,N-dimethylpyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
3-amino-N,N-dimethylpyrrolidine-1-phosphonamide: Contains a phosphonamide group instead of a sulfonamide group.
3-amino-N,N-dimethylpyrrolidine-1-thioamide: Features a thioamide group in place of the sulfonamide group.
Uniqueness
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H15N3O2S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C6H15N3O2S/c1-8(2)12(10,11)9-4-3-6(7)5-9/h6H,3-5,7H2,1-2H3 |
InChI Key |
OTSQMKGXEUWRQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N |
Origin of Product |
United States |
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